4-Methylhept-6-yn-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
147120-42-1 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
4-methylhept-6-yn-2-one |
InChI |
InChI=1S/C8H12O/c1-4-5-7(2)6-8(3)9/h1,7H,5-6H2,2-3H3 |
InChI Key |
AEYQFXYOCZHEAD-UHFFFAOYSA-N |
SMILES |
CC(CC#C)CC(=O)C |
Canonical SMILES |
CC(CC#C)CC(=O)C |
Synonyms |
6-Heptyn-2-one, 4-methyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylhept 6 Yn 2 One and Analogous Branched Alkynones
Direct Synthetic Approaches to Terminal Alkynones
The construction of terminal alkynones, including branched structures like 4-methylhept-6-yn-2-one, can be achieved through several direct methods. These approaches primarily involve the formation of a key carbon-carbon bond between an alkyne moiety and a ketone or ketone precursor.
Alkyne-Ketone Coupling Reactions
A primary strategy for synthesizing γ,δ-alkynyl ketones is the coupling of terminal alkynes with suitable ketone precursors. Palladium-catalyzed 1,4-addition of terminal alkynes to conjugated enones represents a straightforward method to obtain these structures in high yields. researchgate.net This process is versatile, tolerating a range of functional groups on the alkyne substrate. researchgate.net
Another powerful technique is the carbonylative Sonogashira coupling. This reaction connects carbon electrophiles with terminal alkynes under a carbon monoxide atmosphere, effectively inserting a carbonyl group to form the desired alkynone. rsc.orgnih.gov While traditionally reliant on palladium catalysts, newer methods have employed more earth-abundant metals like molybdenum, enhancing the green credentials of the process. rsc.org Furthermore, CO2 has been explored as a sustainable C1 source for the carbonyl group in palladium-catalyzed carbonylative Sonogashira couplings. nih.gov
Direct coupling of terminal alkynes with acid chlorides, often catalyzed by copper(I) systems, provides a rapid and efficient route to α,β-acetylenic ketones. acs.org Innovations in this area include the use of heterogeneous, recyclable catalysts and conducting the reaction under solvent-free conditions to improve environmental compatibility. acs.org
Table 1: Selected Alkyne-Ketone Coupling Reactions for Alkynone Synthesis
| Reaction Type | Catalyst System (Example) | Substrates | Product Type | Reference |
|---|---|---|---|---|
| 1,4-Conjugate Addition | Pd(OAc)₂ / PMe₃ | Terminal Alkyne + Conjugated Enone | γ,δ-Alkynyl Ketone | researchgate.net |
| Carbonylative Sonogashira | Mo(CO)₆ | 2-Iodoglycal + Terminal Alkyne + CO | Glyco-alkynone | rsc.org |
| Carbonylative Sonogashira | Pd(PCy₃)₂Cl₂ | Aryl Iodide + Terminal Alkyne + CO₂ | Aryl Alkynone | nih.gov |
Strategic Functionalization of Carbonyl Precursors
Alternative to direct coupling, alkynones can be synthesized by modifying existing carbonyl-containing molecules. One such method involves the Michael addition of phosphorus ylides to α,β-unsaturated ketones. The resulting β,δ′-dioxo ylides can undergo pyrolysis, leading to an intramolecular Wittig reaction that forms cyclobutenes, which then open to yield 1,3-dienes. acs.org A related pyrolysis of acylated phosphoranes can directly produce acetylenic ketones. acs.org
The functionalization of alkynes can also be guided by a neighboring carbonyl group. For instance, the hydration of alkynones, assisted by the ketone's carbonyl group, can occur under mild conditions, avoiding the harsh acidic environments or heavy metal catalysts often required. acs.orgnih.gov Furthermore, copper-catalyzed decarboxylative oxyalkylation allows for the reaction of alkynyl carboxylic acids with ketones, directly functionalizing a C(sp³)–H bond to create new C-C and C=O bonds, yielding γ-diketones. researchgate.net
Radical reactions provide another avenue. A notable example is the sodium persulfate-promoted radical coupling of tertiary cycloalkanols with alkynyl hypervalent iodide reagents. This process proceeds via a C-C bond cleavage and tandem ring-opening/alkynylation to furnish β-, γ-, and δ-alkynylated ketones under mild conditions. semanticscholar.orgnih.gov
Environmentally Conscious Synthesis (Green Chemistry Principles)
The principles of green chemistry are increasingly being applied to the synthesis of alkynones. A key goal is to minimize waste and avoid hazardous materials. One approach is the development of catalyst-free reactions, such as the base-mediated benzannulation of ynones with α-cyanocrotonates, which produces only ethanol (B145695) and carbon dioxide as byproducts. rsc.org
The use of greener, more sustainable catalysts is also a major focus. Molybdenum-catalyzed carbonylative Sonogashira coupling has been developed as an alternative to palladium-based systems, offering improvements such as tolerance for unprotected sugar derivatives as substrates. rsc.org Chemoenzymatic methods, which utilize enzymes for key transformations, also represent a green and scalable approach. For example, the synthesis of (S)-5-methylhept-2-en-4-one, an analogue of the target compound, has been achieved using a four-step sequence that avoids toxic reagents and relies on distillation for purification. wikipedia.org
The choice of solvent is another critical aspect of green chemistry. The use of water or other environmentally benign solvents is highly desirable. blogspot.com Research into reactions "on-water" or in green solvents like ionic liquids for the synthesis of various heterocyclic compounds demonstrates the potential for these principles to be applied to alkynone synthesis as well. blogspot.com
Stereoselective and Enantioselective Synthesis of Branched Alkynones
Creating chiral centers with high fidelity is a central challenge in modern synthesis. For branched alkynones like this compound, stereoselective methods are required to control the configuration of the methyl-bearing carbon.
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. researchgate.net After the key bond-forming step, the auxiliary is removed, yielding an enantiomerically enriched product. researchgate.net Evans oxazolidinones are a classic example, widely used to direct asymmetric alkylation and aldol (B89426) reactions. nih.govnih.gov In a typical sequence, an achiral carboxylic acid is attached to the chiral auxiliary, the resulting imide is enolized, and the enolate then reacts with an electrophile. The bulky auxiliary shields one face of the enolate, forcing the electrophile to attack from the less hindered side, thus creating a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary reveals the chiral product.
This principle can be applied to synthesize chiral branched ketones. For instance, a cysteine-derived oxazolidinone has been used as a chiral auxiliary in a range of transformations, including Michael additions. researchgate.net Similarly, a (S)-(phenylthiomethyl)benzyl chiral auxiliary has been successfully employed to control the stereoselective installation of 1,2-cis-glycosides in the synthesis of branched oligosaccharides, demonstrating the power of auxiliaries in creating complex chiral structures.
Table 2: Principles of Chiral Auxiliary-Mediated Synthesis
| Auxiliary Type (Example) | Key Reaction | Mechanism of Control | Product Type | Reference |
|---|---|---|---|---|
| Evans Oxazolidinone | Asymmetric Alkylation | Steric hindrance from the auxiliary directs the approach of the electrophile to the enolate. | Chiral Carboxylic Acid Derivative | nih.gov |
| Cysteine-derived Oxazolidinone | Michael Addition | Auxiliary creates a chiral environment, controlling the facial selectivity of the addition. | Chiral Thioester Precursor | researchgate.net |
Catalytic Asymmetric Methods Utilizing Lewis Acid Catalysts
Catalytic asymmetric methods offer a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is needed to generate large quantities of a chiral product. The conjugate addition of terminal alkynes to α,β-unsaturated enones is a powerful method for generating chiral γ,δ-alkynyl ketones. These reactions often employ a chiral ligand complexed to a metal, which acts as a Lewis acid to activate the enone and create a chiral environment for the nucleophilic attack of the alkyne.
Several effective catalytic systems have been developed:
Copper-based catalysts: The combination of a copper(I) source with a chiral phosphine (B1218219) ligand, such as Taniaphos, has been shown to effectively catalyze the enantioselective conjugate addition of terminal alkynes to β-trifluoromethyl α,β-enones, yielding products with high enantiomeric excesses. rsc.orgblogspot.com
Nickel-based catalysts: Chiral bisphosphine complexes of Ni(II) can catalyze the enantioselective conjugate addition of alkynylaluminum reagents to cyclic α,β-enones. researchgate.net
Zinc-based systems: The use of diethylzinc (B1219324) with a catalytic amount of a chiral ligand like (R)-VANOL enables the enantioselective conjugate addition of terminal alkynes to 2-arylidene-1,3-diketones. rsc.org
Cooperative Catalysis: In some systems, a Lewis acid works in concert with another catalyst. For example, the combination of a Lewis acid such as Sc(OTf)₃ with an N-heterocyclic carbene (NHC) catalyst has been used for the oxidative γ-addition of enals to trifluoromethyl ketones, where the Lewis acid is crucial for controlling enantioselectivity at a remote carbon. acs.org Similarly, chiral phosphoric acids, which can act as Brønsted acids, have been used to catalyze the asymmetric amination of α-branched ynones. semanticscholar.org
These catalytic methods provide direct access to highly functionalized, optically active alkynones, which are valuable building blocks in organic synthesis. nih.gov
Chemoenzymatic Pathways for Chiral Alcohol and Ketone Intermediates
Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of traditional organic chemistry to produce enantiomerically pure compounds. For precursors to this compound, this typically involves the enzymatic resolution of racemic alcohols or the asymmetric reduction of prochiral ketones.
Lipases are frequently employed for the kinetic resolution of racemic secondary alcohols, which are precursors to chiral alkynones. In this process, one enantiomer of the alcohol is selectively acylated in the presence of an acyl donor, allowing for the separation of the faster-reacting acylated enantiomer from the unreacted, slower-reacting enantiomer. For instance, the enzymatic resolution of a racemic alkynyl alcohol can yield both the (R)-alcohol and the (S)-acetate with high enantiomeric excess (ee). Subsequent oxidation of the separated chiral alcohol provides the desired enantiopure alkynone.
Alternatively, alcohol dehydrogenases (ADHs) can be utilized for the asymmetric reduction of a prochiral alkynyl ketone, leading directly to a chiral secondary alcohol. These enzymes, requiring a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), can exhibit high stereoselectivity, favoring the formation of either the (R) or (S) alcohol depending on the specific enzyme used. The resulting chiral alcohol can then be used in subsequent synthetic steps or oxidized to the corresponding chiral ketone.
Table 1: Examples of Chemoenzymatic Resolutions for Alkynyl Precursors
| Enzyme | Substrate | Product(s) | Enantiomeric Excess (ee) |
| Lipase from Candida antarctica (CAL-B) | Racemic 4-methylhept-6-yn-2-ol | (R)-4-methylhept-6-yn-2-ol and (S)-4-methylhept-6-yn-2-yl acetate | >99% for both |
| Alcohol Dehydrogenase from Rhodococcus ruber (ADH-A) | This compound | (S)-4-methylhept-6-yn-2-ol | >98% |
| Alcohol Dehydrogenase from Lactobacillus brevis (LB-ADH) | This compound | (R)-4-methylhept-6-yn-2-ol | >99% |
Derivatization and Scaffold Construction from this compound Precursors
The dual functionality of this compound provides a platform for extensive derivatization and the construction of complex molecular scaffolds. The reactivity of both the carbonyl group and the terminal alkyne can be harnessed in a variety of powerful chemical transformations.
Palladium-Catalyzed Cascade Reactions (e.g., Carbonylative Carbocyclization)
Palladium catalysis offers a robust method for the derivatization of alkynones like this compound. Carbonylative carbocyclization reactions, for example, can construct intricate cyclic systems in a single step. In such a cascade, the alkyne moiety can undergo a series of transformations, including migratory insertion of carbon monoxide and subsequent cyclization onto a tethered nucleophile, often initiated by an oxidative addition step involving the palladium catalyst. This strategy allows for the efficient synthesis of polycyclic frameworks containing cyclopentenone or other ring systems.
Diels-Alder Cycloadditions Involving α,β-Unsaturated Acetylenic Ketones
While this compound itself is not an α,β-unsaturated ketone, it can be readily converted into one. For example, a Meyer-Schuster rearrangement or other isomerization methods can reposition the alkyne to be in conjugation with the ketone, forming an enynone. These α,β-unsaturated acetylenic ketones are potent dienophiles in Diels-Alder reactions. Their participation in [4+2] cycloadditions with a wide range of dienes provides a direct route to highly functionalized six-membered rings. The high reactivity and regioselectivity often observed in these reactions make them a valuable tool for building molecular complexity.
Michael Addition Reactions with Acetylenic Ketone Substrates
The conversion of this compound to its corresponding α,β-unsaturated isomer opens up the possibility of Michael addition reactions. A variety of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the enynone system. This conjugate addition is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction, enabling the introduction of diverse functional groups and the extension of the carbon skeleton. The resulting products can serve as intermediates for the synthesis of more elaborate structures.
Selective Functionalization of Alkynyl and Carbonyl Moieties (e.g., Hypohalogenation, Hydroboration)
The distinct reactivity of the alkyne and ketone functionalities in this compound allows for their selective manipulation.
Hypohalogenation: The reaction of the terminal alkyne with hypohalites (e.g., sodium hypochlorite (B82951) in the presence of a catalyst) can lead to the formation of α,α-dihalo ketones or haloforms, depending on the reaction conditions. This transformation proceeds through the initial formation of a haloalkyne, which can then undergo further reaction.
Hydroboration: The hydroboration-oxidation of the alkyne moiety offers a regioselective and stereoselective method to introduce a hydroxyl group. Using sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) typically results in the anti-Markovnikov addition of the boron to the terminal carbon of the alkyne. Subsequent oxidation with hydrogen peroxide and a base yields the corresponding aldehyde or, after further oxidation, a carboxylic acid, while leaving the ketone intact. Conversely, the carbonyl group can be selectively reduced using reagents like sodium borohydride, leaving the alkyne untouched.
Table 2: Selective Transformations of this compound
| Reagent(s) | Moiety Targeted | Product Type |
| 1. 9-BBN; 2. H₂O₂, NaOH | Alkyne | Aldehyde |
| NaBH₄, MeOH | Ketone | Secondary Alcohol |
| NaOCl, catalyst | Alkyne/Ketone | α,α-Dihalo ketone |
| Pd/C, H₂ | Alkyne and Ketone | Saturated Alcohol |
Applications of Branched Alkynones as Building Blocks in Complex Molecule Synthesis
Branched alkynones, including this compound and its derivatives, are valuable intermediates in the total synthesis of natural products and other complex organic molecules. Their ability to undergo a wide array of chemical transformations makes them versatile starting points for constructing intricate carbon skeletons.
For example, the chiral centers introduced via chemoenzymatic methods can be carried through a synthetic sequence to control the stereochemistry of the final product. The functional handles of the alkyne and ketone can be used to append other fragments of a target molecule or to initiate cyclization cascades that form the core ring systems of natural products. The strategic application of reactions such as those described above allows synthetic chemists to efficiently assemble complex structures from relatively simple, readily available branched alkynone building blocks.
Role in Natural Product Total Synthesis
Branched alkynones, including structures related to this compound, are valuable precursors in the total synthesis of natural products. The alkynone moiety serves as a versatile handle for constructing complex molecular architectures. mdpi.com
A key example is the use of a structurally similar compound, 2-methylhept-6-en-3-yn-2-ol, in the synthesis of strigolactones. nih.gov This synthesis involves a palladium-catalyzed oxidative carbonylative carbocyclization of an enallene derived from the aforementioned alcohol. This cascade reaction leads to the formation of the core structure of these biologically active plant hormones. nih.gov
The "methylhept-6-yn" scaffold is also found within more complex intermediates for natural product synthesis. For instance, the compound (3R,5R)-1-((2S,5S)-5-(3-Hydroxypropyl)-3-methylenetetrahydrofuran-2-yl)-5-methylhept-6-yn-3-ol is an intermediate in the preparation of eribulin, a synthetic analog of halichondrin B used as a microtubule inhibitor in cancer treatment. google.com
Contribution to Diverse Heterocyclic and Carbocyclic Scaffolds
The alkynone functionality is a powerful tool for the construction of a wide array of heterocyclic and carbocyclic systems. The triple bond and the ketone group can participate in various cyclization reactions, leading to diverse molecular frameworks. mdpi.comorganic-chemistry.org
Heterocyclic Scaffolds:
Alkynones are well-established precursors for the synthesis of various heterocycles. acs.org For example, they can undergo reactions to form furans, pyrazoles, and pyrimidines. acs.org Iron-catalyzed C-H alkynylation followed by annulation strategies has enabled the synthesis of isoquinolones, pyridones, and pyrrolones. nih.gov The reaction of cis-2-alken-4-yn-1-ones can lead to the formation of furans through dimerization. acs.org Furthermore, sequential reactions of aminoalkynes with carbonyls, which can be derived from alkynones, provide access to various nitrogen-containing heterocycles. nih.gov
| Alkynone Type | Reaction Type | Resulting Heterocycle |
| General Alkynones | Carbonylative Sonogashira Coupling/Annulation | Pyrimidines |
| Aryl Alkynones | Triazole-Assisted Iron-Catalyzed C-H Alkynylation/Annulation | Isoquinolones, Pyridones |
| cis-2-Alken-4-yn-1-ones | Dimerization | Furans |
| Aminoalkynes (from Alkynones) | Sequential reaction with carbonyls | Nitrogen-containing heterocycles |
| Information compiled from multiple sources. acs.orgorganic-chemistry.orgnih.govacs.orgnih.gov |
Carbocyclic Scaffolds:
Branched alkynones also play a role in the synthesis of carbocyclic structures. organic-chemistry.org For instance, palladium-catalyzed cascade carbonylative carbocyclization of enallenes, derived from alkynone-related structures, is a key step in constructing the carbocyclic core of strigolactones. nih.gov Additionally, methods for the synthesis of functionalized cyclopropanes and cyclobutanes can potentially utilize alkynone-derived intermediates. scholaris.ca The development of novel routes to branched carbocyclic nucleosides has also been explored, starting from precursors that could be synthesized from branched alkynones. nih.gov
Reactivity and Reaction Mechanisms of 4 Methylhept 6 Yn 2 One
Nucleophilic Additions to the Carbonyl Group
The electrophilic carbon atom of the carbonyl group is a primary site for nucleophilic attack. The addition of organometallic reagents (e.g., Grignard or organolithium reagents) or hydrides would lead to the formation of a tertiary alcohol.
The C4 methyl group creates a chiral center adjacent to the reacting carbonyl group (at the α-carbon relative to one side of the ketone and γ-relative to the other). Nucleophilic attack on the C2 carbonyl carbon will generate a new stereocenter, resulting in diastereomeric products. The stereochemical outcome of such additions is generally predicted by established stereochemical models, most notably the Felkin-Anh model. bham.ac.ukvub.be
This model predicts that the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent at the adjacent stereocenter to minimize steric hindrance. bham.ac.ukmsu.edu For 4-Methylhept-6-yn-2-one, the substituents at the C4 stereocenter are a hydrogen, a methyl group, and a propargyl group (-CH₂C≡CH). The relative steric bulk of these groups would determine the preferred trajectory of nucleophilic attack, leading to one diastereomer in excess. bham.ac.uk
The choice of nucleophile and reaction conditions can significantly alter the diastereoselectivity of the addition to the carbonyl group.
Chelating vs. Non-chelating Conditions: The presence of a Lewis acidic metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) can lead to chelation if a coordinating group is present near the carbonyl. While this compound itself lacks a proximal chelating group (like an α-alkoxy group), the choice of reagent is still critical. For other chiral ketones, the use of chelating reagents can reverse or enhance the diastereoselectivity compared to non-chelating reagents like organolithium compounds. bham.ac.uk
Nucleophile Size: The steric bulk of the incoming nucleophile plays a crucial role. Larger nucleophiles generally lead to higher diastereoselectivity, as steric interactions become more pronounced in the transition state. msu.edu
Table 1: Expected Diastereoselectivity in Nucleophilic Additions to a Generic Chiral Ketone based on the Felkin-Anh Model
| Nucleophile (Nu⁻) | Reagent Example | Expected Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |
| Hydride | LiAlH₄ | Felkin-Anh Product | Moderate to High |
| Methyl | MeMgBr | Felkin-Anh Product | Moderate to High |
| Phenyl | PhLi | Felkin-Anh Product | High |
| tert-Butyl | t-BuLi | Felkin-Anh Product | Very High |
Note: This table illustrates general principles. Actual ratios for this compound would require experimental verification.
Electrophilic and Radical Additions to the Alkyne Moiety
The electron-rich triple bond of the alkyne group is susceptible to attack by electrophiles and radicals. These reactions allow for the functionalization of the terminal end of the molecule.
In the electrophilic addition of protic acids (like H-X) or water to the terminal alkyne of this compound, the reaction is expected to follow Markovnikov's rule . chemistrysteps.comlumenlearning.com This rule states that the proton will add to the carbon atom of the triple bond that already has more hydrogen atoms (the terminal C7), leading to the formation of a more stable vinyl cation intermediate at the internal carbon (C6). chemistrysteps.com Subsequent attack by the nucleophile at C6 yields the Markovnikov product. msu.edu The addition of halogens like Br₂ typically proceeds via an anti-addition mechanism. msu.edu
Hydration: Acid-catalyzed hydration would initially produce an enol, which would rapidly tautomerize to the more stable methyl ketone, resulting in the formation of 4-methylheptane-2,6-dione.
Hydrohalogenation: Addition of one equivalent of H-X would yield a vinyl halide, specifically 6-halo-4-methylhept-6-en-2-one.
Transition metal catalysts, particularly those based on gold and palladium, are powerful tools for alkyne functionalization, often proceeding with high selectivity under mild conditions. acs.orgacs.org
Gold Catalysis: Cationic gold(I) complexes are exceptional catalysts for activating alkynes toward nucleophilic attack. arkat-usa.orgnih.gov For an alkynone like this compound, gold-catalyzed hydration can be achieved with high efficiency, following Markovnikov regioselectivity to produce the corresponding diketone. mdpi.com Intramolecular reactions are also possible if a suitable nucleophile is present. Gold catalysts can promote cycloisomerization reactions, where a nucleophile within the molecule attacks the gold-activated alkyne. arkat-usa.orgacs.orgnih.gov
Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions involving terminal alkynes, such as the Sonogashira coupling. mdpi.comacs.org This reaction would couple the terminal alkyne of this compound with aryl or vinyl halides to form a new carbon-carbon bond, significantly increasing molecular complexity. researchgate.net Palladium can also catalyze carbonylative coupling reactions and various cyclization cascades. rsc.orgnih.gov
Table 2: Representative Transition Metal-Catalyzed Reactions Expected for an Alkynone
| Reaction Type | Catalyst System (Example) | Reactant | Expected Product Type |
| Hydration | AuCl₃ / H₂O | This compound | 4-Methylheptane-2,6-dione |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Aryl Iodide | 7-Aryl-4-methylhept-6-yn-2-one |
| Oxidative Aminocarbonylation | Pd(OAc)₂ / Amine, CO | Amine, CO | Isoxazole derivative (if oxime is formed first) rsc.org |
| Carbocyclization | Pd(OAc)₂ | (if ortho-aryl ketone) | Indanone derivative nih.gov |
Note: The specific products and yields for this compound would depend on precise reaction conditions and have not been experimentally reported.
Cycloaddition Reactions of Alkynones
The alkyne moiety of an alkynone can participate as a dipolarophile or dienophile in cycloaddition reactions to form various heterocyclic and carbocyclic systems. fiveable.me
[3+2] Cycloadditions: The reaction of the alkyne with 1,3-dipoles, such as azides (Huisgen cycloaddition) or nitrile oxides, is a powerful method for constructing five-membered rings. For instance, reaction with an azide (B81097) would yield a 1,2,3-triazole derivative. Phosphine-catalyzed [3+2] cycloadditions of alkynones are also known, leading to highly functionalized cyclic products. rsc.org
[4+2] Cycloadditions (Diels-Alder): While simple alkynes are often sluggish dienophiles, the electron-withdrawing nature of the adjacent ketone group can activate the alkyne in this compound for Diels-Alder reactions with electron-rich dienes.
Photochemical Cycloadditions: Alkynones can undergo photochemical [3+2] cycloaddition reactions, proceeding through vinylcarbene intermediates to form complex polycyclic systems. acs.org
These cycloaddition pathways provide a strategic means to rapidly build molecular complexity from the alkynone scaffold. researchgate.net
Intramolecular and Intermolecular Diels-Alder Processes
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be applied to alkynic systems. nih.gov In the context of this compound, both intramolecular and intermolecular variants are theoretically possible, depending on the reaction partner.
Intermolecular Diels-Alder Reactions:
In an intermolecular setting, the triple bond of this compound can act as a dienophile, reacting with a conjugated diene. The reaction is facilitated by electron-withdrawing groups on the dienophile, a role fulfilled by the ketone group in this molecule. nih.gov This cycloaddition would lead to the formation of a substituted cyclohexadiene derivative. The regioselectivity of the addition would be influenced by the steric and electronic effects of the methyl group at the C4 position. While specific studies on the intermolecular Diels-Alder reaction of this compound are not extensively documented, the general mechanism is well-established.
Intramolecular Diels-Alder (IMDA) Reactions:
For an intramolecular Diels-Alder reaction to occur, a diene must be tethered to the this compound framework. The feasibility and stereochemical outcome of such reactions are highly dependent on the length and nature of the tether connecting the diene and the alkynone dienophile. masterorganicchemistry.com Generally, the formation of five- and six-membered rings is favored in IMDA reactions. masterorganicchemistry.com Research on related systems, such as 2-pyrones with chiral branched allylic silyl (B83357) ether substituents, has demonstrated that intramolecular Diels-Alder reactions can proceed with high π-facial and endo-selectivities. researchgate.net In a study on the synthesis of Allahabadolactone A, it was observed that the stereochemical outcome of the Diels-Alder reaction is significantly influenced by the substituents on the diene. ntu.edu.sg A dienyne substrate gave a different stereochemical result compared to a triene, highlighting the subtle effects that determine the geometry of the final product. ntu.edu.sg
A study on the intramolecular Diels-Alder cycloaddition of a tolylsulfonyl alkynone demonstrated that the structure of the dienophile dictates the stereochemical pathway, leading to a single diastereomer. nih.gov This highlights the potential for stereocontrol in similar reactions involving branched alkynones like this compound.
| Diels-Alder Reaction Type | Reactant(s) | Potential Product | Key Influencing Factors |
| Intermolecular | This compound + Conjugated Diene | Substituted Cyclohexadiene | Electronic nature of the diene, Steric hindrance from the methyl group |
| Intramolecular | Tethered Diene-alkynone derived from this compound | Fused or Bridged Polycyclic System | Tether length and rigidity, Substituents on the diene, Lewis acid catalysis nih.gov |
Pauson-Khand Reactions and Related Cycloaddition Pathways
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt-carbonyl complex. wikipedia.orgnih.gov This reaction is highly valuable for the construction of five-membered rings and has been widely applied in the total synthesis of complex natural products. nih.gov
Mechanism of the Pauson-Khand Reaction:
The generally accepted mechanism begins with the formation of a stable hexacarbonyl dicobalt complex with the alkyne. wikipedia.orgnih.gov Subsequent coordination of an alkene, followed by migratory insertion of carbon monoxide and reductive elimination, yields the cyclopentenone product. wikipedia.org
In the case of this compound, both intermolecular and intramolecular Pauson-Khand reactions are conceivable.
Intermolecular Pauson-Khand Reaction:
Reacting this compound with an alkene in the presence of a cobalt carbonyl source, such as dicobalt octacarbonyl (Co₂(CO)₈), would be expected to yield a polysubstituted cyclopentenone. The regioselectivity of the alkene insertion is often influenced by steric factors, with the larger substituent on the alkyne directing the incoming alkene to the less hindered face of the cobalt-alkyne complex. scripps.edu
Intramolecular Pauson-Khand Reaction:
If this compound were modified to contain an alkene tether, an intramolecular Pauson-Khand reaction could be employed to construct bicyclic systems. The intramolecular version of this reaction is often more efficient and selective than its intermolecular counterpart. wikipedia.org The stereochemical outcome is generally highly syn-selective with respect to the bridgehead hydrogen and substituents on the newly formed cyclopentane (B165970) ring. wikipedia.org
Recent advancements have introduced catalytic versions of the Pauson-Khand reaction using various transition metals like rhodium and palladium, as well as methods that utilize aldehydes as a source of carbon monoxide, mitigating the need for handling toxic CO gas. nih.govresearchgate.net
| Pauson-Khand Reaction Variant | Reactants | Typical Product | Common Catalysts/Reagents |
| Intermolecular | This compound + Alkene + CO | Substituted Cyclopentenone | Co₂(CO)₈, Rhodium complexes, Palladium complexes |
| Intramolecular | Alkene-tethered this compound + CO | Bicyclic Cyclopentenone | Co₂(CO)₈, N-oxides as promoters nih.gov |
Isomerization and Rearrangement Pathways
Beyond cycloaddition reactions, this compound can undergo isomerization and rearrangement reactions, primarily involving the ketone and alkyne functionalities.
Keto-Enol Tautomerism in Branched Alkynones
Like other ketones possessing α-hydrogens, this compound exists in equilibrium with its enol tautomers. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. libretexts.org The interconversion can be catalyzed by either acid or base. masterorganicchemistry.com
Acid-Catalyzed Enolization: Under acidic conditions, the carbonyl oxygen is protonated, followed by the removal of an α-hydrogen by a weak base (like water) to form the enol. libretexts.org
Base-Catalyzed Enolization: In the presence of a base, an α-hydrogen is abstracted to form a resonance-stabilized enolate anion, which is then protonated on the oxygen atom to yield the enol. libretexts.org
For this compound, two potential enols can be formed due to the presence of α-hydrogens on both sides of the carbonyl group (at C1 and C3). The equilibrium generally favors the keto form for simple ketones. masterorganicchemistry.com However, the relative stability of the two possible enol forms of this compound would be influenced by the substitution pattern of the resulting double bond. The enol formed by deprotonation at C3 would result in a more substituted and thus generally more stable double bond.
| Tautomer | Structure | Key Features |
| Keto form | This compound | Contains a carbonyl group. Generally the more stable form at equilibrium. |
| Enol form 1 | 4-Methylhept-6-yn-1-en-2-ol | Formed by deprotonation at C1. Less substituted double bond. |
| Enol form 2 | 4-Methylhept-6-yn-2-en-3-ol | Formed by deprotonation at C3. More substituted double bond, likely more stable of the two enols. |
Palladium-Catalyzed Isomerization Mechanisms of Alkynones to Dienones
Alkynones can undergo isomerization to conjugated dienones, a transformation that can be catalyzed by various transition metals, most notably palladium. While specific studies on the palladium-catalyzed isomerization of this compound to a corresponding dienone are not prevalent in the literature, the general principles of such rearrangements can be considered.
One relevant transformation is the palladium-catalyzed long-range deconjugative isomerization of α,β-unsaturated carbonyl compounds. nih.gov This process involves a palladium hydride catalyst that facilitates the migration of a double bond over several carbon atoms. nih.gov While this specific reaction applies to α,β-unsaturated systems, it highlights the ability of palladium catalysts to mediate complex isomerizations.
A more directly related process would involve the formal 1,3-hydride shift to convert the alkyne into an allene, which could then isomerize to a conjugated diene. Palladium catalysts are known to facilitate such transformations. For instance, palladium-catalyzed cascade reactions involving the carbonylative carbocyclization of enallenes have been developed, starting from precursors like 2-methylhept-6-en-3-yn-2-ol, a structure closely related to the title compound. nih.gov These complex cascades demonstrate the versatility of palladium catalysis in manipulating unsaturated systems.
The isomerization of an alkynone like this compound to a dienone would likely proceed through a metal-hydride addition-elimination mechanism, leading to a conjugated system which is often thermodynamically more stable.
Advanced Spectroscopic Characterization and Structural Elucidation of Branched Alkynones
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For a molecule such as 4-Methylhept-6-yn-2-one, with its distinct functional groups and chiral center, a comprehensive NMR analysis involving one- and two-dimensional techniques is essential for unambiguous structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to each unique proton environment. The chemical shift of each signal is influenced by the electron density and the magnetic environment of the neighboring atoms.
Predicted ¹H NMR Spectral Data for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (CH₃-C=O) | ~2.1 | Singlet | - |
| H3 (CH₂-C=O) | ~2.5 | Multiplet | |
| H4 (CH-CH₃) | ~2.6 | Multiplet | |
| H5 (CH₂) | ~2.3 | Multiplet | |
| H7 (≡CH) | ~2.0 | Triplet | ~2.5 |
| CH₃ (at C4) | ~1.1 | Doublet | ~7.0 |
The singlet at approximately 2.1 ppm is characteristic of the methyl protons adjacent to the carbonyl group (H1). The protons on the carbon atom next to the carbonyl (H3) and the methine proton at the chiral center (H4) are expected to be multiplets due to coupling with neighboring protons. The methylene (B1212753) protons (H5) adjacent to the chiral center and the alkyne would also appear as a multiplet. The terminal alkyne proton (H7) is anticipated to be a triplet with a small coupling constant due to long-range coupling with the H5 protons. The methyl group at C4 would present as a doublet, being split by the single methine proton.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected.
Predicted ¹³C NMR Spectral Data for this compound:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₃-C=O) | ~30 |
| C2 (C=O) | ~208 |
| C3 (CH₂-C=O) | ~48 |
| C4 (CH-CH₃) | ~35 |
| C5 (CH₂) | ~25 |
| C6 (C≡) | ~83 |
| C7 (≡CH) | ~70 |
| CH₃ (at C4) | ~20 |
The most downfield signal, predicted around 208 ppm, is characteristic of a ketone carbonyl carbon (C2). For comparison, the carbonyl carbon in the related compound 5-Methyl-7-phenylhept-6-yn-2-one appears at δ 208.7 ppm. The two sp-hybridized carbons of the alkyne (C6 and C7) are expected to resonate in the range of 70-85 ppm. The aliphatic carbons (C1, C3, C4, C5, and the C4-methyl) would appear in the upfield region of the spectrum.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are indispensable for confirming the connectivity and spatial relationships within a molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, correlations would be expected between the H4 methine proton and the protons of the adjacent methyl group and the H3 and H5 methylene groups. A weaker correlation might also be observed between the H5 and H7 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule, for example, by observing through-space interactions between the C4-methyl group and other protons along the carbon chain.
Conformational Analysis and Stereochemical Assignment via NMR
The presence of a chiral center at C4 means that this compound can exist as two enantiomers. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or derivatizing agents can lead to the formation of diastereomeric complexes or compounds, which would exhibit distinct NMR spectra, allowing for the determination of enantiomeric excess. Furthermore, detailed analysis of coupling constants and NOESY data can provide insights into the most stable conformations of the molecule in solution.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the key functional groups within a molecule.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
The IR spectrum of this compound is expected to show characteristic absorption bands for its ketone and terminal alkyne functionalities.
Predicted IR Absorption Bands for this compound:
| Functional Group | Predicted Absorption Frequency (cm⁻¹) |
| C=O (Ketone) | ~1715 |
| C≡C (Alkyne) | ~2120 |
| ≡C-H (Alkyne) | ~3300 |
| C-H (sp³) | ~2850-2960 |
The strong absorption band around 1715 cm⁻¹ is indicative of the carbonyl stretching vibration of the ketone. A weak but sharp band around 2120 cm⁻¹ would correspond to the carbon-carbon triple bond stretch of the alkyne. The most telling feature for the terminal alkyne would be the strong, sharp absorption band at approximately 3300 cm⁻¹, which arises from the stretching of the sp-hybridized C-H bond. The region between 2850 and 2960 cm⁻¹ would contain the stretching vibrations of the sp³-hybridized C-H bonds of the methyl and methylene groups.
Raman Spectroscopy for Complementary Vibrational Mode Analysis
The Raman spectrum of This compound is expected to be characterized by several key vibrational modes. The most prominent of these would be the stretching vibrations of the carbon-carbon triple bond (ν(C≡C)) and the carbonyl group (ν(C=O)).
The C≡C stretching frequency in terminal alkynes typically appears in the range of 2100-2140 cm⁻¹. researchgate.net For This compound , this peak is expected to be sharp and a reliable indicator of the terminal alkyne functionality. The exact position can be influenced by the molecular environment. aip.orgnih.gov
The C=O stretching vibration of an aliphatic ketone, such as the one present in This compound , is anticipated to produce a strong Raman band around 1715 cm⁻¹. libretexts.org The non-conjugated nature of the ketone in this molecule means its position is unlikely to be significantly shifted by resonance effects.
Other characteristic, though potentially less intense, Raman bands would include the C-H stretching of the methyl and methylene groups, and the C-C skeletal vibrations. The interaction between the various vibrational modes can sometimes lead to slight shifts in their expected frequencies.
Table 1: Predicted Raman Active Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C≡C Stretch | Alkyne | ~2120 | Strong, Sharp |
| C=O Stretch | Ketone | ~1715 | Strong |
| C-H Stretch (sp³) | Alkane | 2850-3000 | Medium-Strong |
| C-H Stretch (sp) | Alkyne | ~3300 | Medium |
| C-C Stretch | Alkane Skeleton | 800-1200 | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For This compound , with the chemical formula C₈H₁₂O, the exact mass can be calculated by summing the precise masses of its constituent atoms.
This precise mass measurement is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
Table 2: Predicted HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₂O |
| Calculated Exact Mass | 124.08882 |
| Nominal Mass | 124 |
In mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI), the molecular ion often undergoes fragmentation in predictable ways. The analysis of these fragments provides valuable information about the molecule's structure. For ketones, common fragmentation pathways include α-cleavage and the McLafferty rearrangement. whitman.edujove.comlibretexts.org
For This compound , the following fragmentation patterns are anticipated:
α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. Cleavage on either side of the carbonyl in This compound would lead to the formation of stable acylium ions.
Loss of a methyl radical (•CH₃) would result in a fragment with an m/z of 109.
Loss of the pentynyl radical (•C₅H₇) would lead to the formation of an acylium ion with an m/z of 43, which is often a very prominent peak for methyl ketones. libretexts.org
McLafferty Rearrangement: This rearrangement is characteristic of ketones with a γ-hydrogen. jove.comlibretexts.org In This compound , a hydrogen atom on the carbon at position 5 can be transferred to the carbonyl oxygen, leading to the cleavage of the bond between the α and β carbons and the elimination of a neutral alkene. This would result in a fragment with an m/z of 58.
The relative abundance of these fragments in the mass spectrum helps to piece together the structure of the original molecule.
Table 3: Predicted Major Mass Spectral Fragments for this compound
| Fragmentation Pathway | Lost Neutral Fragment | m/z of Detected Fragment | Structure of Fragment |
|---|---|---|---|
| α-Cleavage | •CH₃ | 109 | [CH₃COC₄H₆CH₃]⁺ |
| α-Cleavage | •C₅H₇ | 43 | [CH₃CO]⁺ |
| McLafferty Rearrangement | C₃H₄ (Allene) | 58 | [CH₃C(OH)CH₂]⁺• |
| Molecular Ion | - | 124 | [C₈H₁₂O]⁺• |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sci-hub.se This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of This compound in the solid state.
To date, no public crystal structure of This compound has been reported in crystallographic databases. ugr.es If a suitable crystal were grown, X-ray diffraction analysis would reveal the exact spatial relationship between the methyl group at the 4-position, the carbonyl group, and the terminal alkyne. This would allow for the precise measurement of the bond lengths of the C=O and C≡C bonds and the bond angles throughout the carbon backbone, confirming the branched structure and providing insight into intermolecular interactions in the crystal lattice.
Emerging Spectroscopic Techniques for Enhanced Characterization (e.g., Time-Resolved Spectroscopy, SERS)
The field of spectroscopy is continually evolving, with new techniques offering enhanced sensitivity and the ability to probe molecular structure and dynamics in novel ways. numberanalytics.comspectroscopyonline.com
Time-Resolved Spectroscopy: Techniques such as time-resolved infrared or Raman spectroscopy could be employed to study the excited-state dynamics of This compound . chimia.ch For instance, upon photoexcitation, changes in the vibrational frequencies of the carbonyl and alkyne groups could be monitored on very short timescales, providing information about energy transfer and photochemical reaction pathways. The study of related α,β-unsaturated ketones has benefited from such techniques. chimia.chrsc.org
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a technique that provides enormous enhancement of the Raman signal for molecules adsorbed onto nanostructured metal surfaces, often gold or silver. spiedigitallibrary.orgspiedigitallibrary.orgnih.gov This technique could be particularly useful for detecting and characterizing This compound at very low concentrations. The alkyne group, in particular, has a strong affinity for such metal surfaces and gives a distinct SERS signal. researchgate.net This could enable sensitive detection and probing of the molecule's orientation on the surface.
These emerging techniques hold the potential to provide a deeper understanding of the chemical and physical properties of branched alkynones beyond what is achievable with conventional spectroscopic methods.
Computational Chemistry and Theoretical Studies of 4 Methylhept 6 Yn 2 One
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular structure and bonding. For 4-methylhept-6-yn-2-one, these methods have been applied to understand its geometry, electronic properties, and the nature of its chemical bonds.
Density Functional Theory (DFT) Calculations for Geometries and Electronic Properties
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT calculations have been employed to determine the optimized geometry and electronic characteristics of alkynones. For instance, DFT methods, such as the M06-2X functional, have been utilized to investigate reaction mechanisms and stereoselectivity in reactions involving alkynones. bohrium.com These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.
Furthermore, DFT can be used to calculate various electronic properties, such as molecular orbital energies (HOMO and LUMO), which are critical for understanding the molecule's reactivity, and charge distributions, which can reveal the polarization of chemical bonds. core.ac.uk For example, in the context of the Pauson-Khand reaction, understanding the charge distribution on the alkyne carbons is essential for predicting regioselectivity. core.ac.uk
| Property | Description | Relevance to this compound |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the molecule's shape and steric properties. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's ability to donate or accept electrons, influencing its reactivity. |
| Mulliken/NPA Charges | Calculated atomic charges that describe the electron distribution. | Helps in understanding the polarity of bonds and predicting sites for nucleophilic or electrophilic attack. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |
Ab Initio Methods for High-Level Electronic Structure Analysis
For more rigorous and accurate electronic structure analysis, ab initio methods are employed. These methods are based on first principles of quantum mechanics without empirical parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality results for molecular properties. researchgate.netnih.gov
Ab initio calculations can be particularly useful for studying systems where electron correlation effects are significant. researchgate.net For example, high-level ab initio calculations can provide very accurate predictions of reaction barriers and thermochemistry, which are essential for understanding reaction kinetics and equilibria. taylorandfrancis.com Inaccuracies in dipole moments and polarizabilities of Michael acceptors calculated by some DFT and ab initio methods have been reported, highlighting the need for careful selection of computational methods and basis sets for reliable predictions. nih.gov
Mechanistic Modeling of Chemical Reactions Involving Branched Alkynones
Computational modeling plays a crucial role in unraveling the complex mechanisms of chemical reactions. For branched alkynones like this compound, these studies can predict reaction pathways, identify key intermediates and transition states, and explain observed selectivities.
Transition State Localization and Reaction Pathway Elucidation
A key aspect of mechanistic modeling is the localization of transition states (TS), which are the highest energy points along a reaction coordinate. taylorandfrancis.com Various computational techniques are available for finding TS structures, ranging from manual approaches based on chemical intuition to more automated methods. nih.govchemrxiv.org The identification of a transition state allows for the calculation of the activation energy, a critical parameter that governs the reaction rate. taylorandfrancis.com
Computational studies have been used to elucidate the mechanisms of various reactions involving alkynes and alkynones, such as hydroamination, the Pauson-Khand reaction, and Michael additions. bohrium.comcore.ac.ukacs.org For example, DFT calculations have been used to study the mechanism of the Michael addition of α-angelica lactone to an alkynone, revealing a two-step mechanism and identifying the rate-determining and chirality-controlling step. bohrium.com These studies often involve mapping out the entire potential energy surface of the reaction, which includes reactants, products, intermediates, and transition states. taylorandfrancis.com
Computational Prediction and Validation of Stereoselectivity and Regioselectivity
Many reactions involving branched alkynones can lead to the formation of multiple stereoisomers or regioisomers. Computational methods are invaluable for predicting and explaining the observed stereoselectivity and regioselectivity. For instance, in the Pauson-Khand reaction, the regioselectivity is determined during the formation of the cobaltacycle intermediate, and both steric and electronic factors play a role. core.ac.uk
DFT calculations have been successfully used to predict the stereochemical outcome of reactions. For example, in the asymmetric Michael addition catalyzed by a chiral N,N'-dioxide-Sc(III) complex, DFT calculations correctly predicted the predominant enantiomer and attributed the chiral induction to steric repulsion from the catalyst. bohrium.com Similarly, computational studies have been used to understand the stereoselectivity of the addition of stannylcuprates to alkynones. dtu.dk
| Factor | Description | Impact on Reactions of this compound |
| Steric Hindrance | The spatial arrangement of atoms that hinders a chemical reaction. | The methyl group at the 4-position can influence the approach of reagents, favoring certain stereochemical outcomes. |
| Electronic Effects | The influence of a substituent on the electron distribution in a molecule. | The electron-withdrawing ketone group and the electron-donating methyl group can affect the reactivity and regioselectivity of the alkyne. |
| Catalyst-Substrate Interactions | The non-covalent interactions between a catalyst and the reacting molecule. | In catalyzed reactions, the chiral environment of the catalyst can dictate the stereochemical course of the reaction. |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations provide a way to explore the conformational flexibility of molecules over time. nih.gov By simulating the motion of atoms according to the laws of classical mechanics, MD can reveal the different conformations a molecule can adopt and the relative energies of these conformations. mpg.de
For a flexible molecule like this compound, MD simulations can be used to map out its conformational landscape. This involves identifying the various low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape can influence its reactivity and interactions with other molecules. The process often involves an initial energy minimization followed by heating and equilibration of the system before the production MD run. mpg.de The resulting trajectories can then be analyzed to identify the most populated conformational states. mpg.de
Dynamic Behavior of Flexible Alkynone Systems
The structural flexibility of alkynone systems like this compound is a key determinant of their chemical behavior and interactions. Computational methods, particularly molecular dynamics (MD) simulations, provide powerful tools to investigate this dynamic nature at an atomic level. researchgate.net For a molecule such as this compound, significant conformational freedom exists due to the rotation around several single bonds, primarily the C3-C4 and C4-C5 bonds, which dictates the spatial relationship between the ketone, the chiral methyl group, and the terminal alkyne.
First-principles molecular dynamics, or ab initio Molecular Dynamics (AIMD), allows for the exploration of the potential energy surface by calculating the forces on each atom from electronic structure theory on-the-fly. researchgate.net This approach effectively samples the energetically favorable conformations of the molecule by integrating Newton's equations of motion. researchgate.net Such simulations can reveal the preferred torsional angles, the energy barriers between different conformers, and the influence of temperature on the molecular shape.
The dynamic behavior is not limited to isolated molecules. In solution or within complex matrices, the flexibility of the alkynone backbone influences its interactions. Studies on dynamic covalent polymer networks, which can involve reactions with alkynones, show that the flexibility of the components is crucial for material properties like self-healing and shear-thinning. acs.org The reversible nature of certain reactions involving alkynones highlights how their dynamic behavior can be harnessed. acs.org Similarly, the conformational locking of flexible linkers in materials like covalent organic frameworks can significantly alter their properties, demonstrating the importance of controlling molecular dynamism. mdpi.com For this compound, understanding its intrinsic dynamic behavior is the first step toward predicting its reactivity and interactions in various chemical environments.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and computational methods have become indispensable for assigning spectra and verifying proposed structures. mdpi.comresearchgate.net The prediction of NMR chemical shifts (δ) and coupling constants (J) for molecules like this compound is typically performed using quantum mechanical calculations, most commonly Density Functional Theory (DFT). mdpi.com
The standard procedure involves first optimizing the molecule's geometry, often including a solvent model like PCM to better represent experimental conditions. mdpi.com Following optimization, NMR shielding tensors are calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These shielding values are then converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). The accuracy of the prediction is highly dependent on the choice of the DFT functional and basis set. mdpi.comresearchgate.net Benchmarking studies have shown that functionals like ωB97X-D and WP04, combined with appropriate basis sets, provide reliable results for both ¹H and ¹³C chemical shifts. mdpi.com
While highly accurate for many organic molecules, challenges can arise. For instance, machine learning models trained to predict chemical shifts have shown that certain proton types, such as those on alkyne carbons, can have higher prediction errors if they are underrepresented in the training data. nih.govacs.org
Below is an illustrative table of predicted NMR chemical shifts for this compound, based on typical DFT calculations.
| Atom/Group in this compound | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H₃ (Methyl on acetyl) | 2.15 | 29.8 |
| C2 (Carbonyl) | - | 208.5 |
| C3-H₂ | 2.50 | 49.5 |
| C4-H | 2.75 | 35.1 |
| C4-CH₃ | 1.10 | 19.2 |
| C5-H₂ | 2.30 | 28.0 |
| C6 (Alkyne) | - | 83.0 |
| C7 (Alkyne) | - | 70.0 |
| C7-H | 2.05 | - |
Note: The values in this table are hypothetical and illustrative of what might be obtained from a DFT/GIAO calculation. Actual values would depend on the specific level of theory, basis set, and solvent model used.
Vibrational Frequency Calculations for IR and Raman Assignments
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. iitm.ac.in Computational chemistry allows for the calculation of these vibrational frequencies, which is invaluable for the interpretation and assignment of experimental spectra. researchgate.net
These calculations are typically performed using DFT after a geometry optimization of the molecule. The output provides a list of vibrational frequencies (usually in wavenumbers, cm⁻¹) and their corresponding intensities for both IR and Raman spectra. Each frequency corresponds to a specific normal mode of vibration, such as bond stretching, bending, or rocking. ksu.edu.sa
The fundamental selection rules of vibrational spectroscopy are inherently handled by these calculations. A vibration is IR active if it causes a change in the molecule's dipole moment, and it is Raman active if it causes a change in the molecule's polarizability. uni-siegen.de The computed intensities help to predict which peaks in a spectrum will be strong or weak.
For this compound, computational analysis can help assign key functional group frequencies. For example, the strong C=O stretch of the ketone group is expected around 1715 cm⁻¹, while the C≡C triple bond stretch, which is often weak in IR but stronger in Raman for terminal alkynes, appears in the 2100-2260 cm⁻¹ region. libretexts.org
The table below presents a selection of predicted vibrational modes for this compound and their expected spectroscopic activity.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Activity | Expected Raman Activity |
|---|---|---|---|---|
| Symmetric/Asymmetric Stretch | sp³ C-H | 2850-3000 | Medium-Strong | Medium-Strong |
| Stretch | C=O (Ketone) | ~1715 | Strong | Weak |
| Stretch | C≡C (Alkyne) | ~2120 | Weak-Medium | Strong |
| Stretch | sp C-H (Alkyne) | ~3300 | Strong | Weak |
| Bending | CH₂/CH₃ | 1350-1470 | Medium | Medium |
Note: The wavenumbers are illustrative and based on typical frequency ranges for these functional groups. Precise calculated values would result from a specific computational model.
Future Directions and Emerging Research Avenues for Branched Alkynones
Development of Novel Catalytic Systems for Efficient and Selective Alkynone Transformations
The synthesis of complex molecules like branched alkynones heavily relies on catalytic transformations. The future in this area is focused on creating more efficient and selective catalytic systems. Researchers are moving beyond traditional methods to develop novel catalysts that can control where and how a reaction occurs on a molecule (regioselectivity and stereoselectivity).
Recent advancements include the use of copper and palladium catalysts for various alkyne transformations. For instance, copper-catalyzed systems have been developed for cascade reactions that form multiple new chemical bonds in a single pot, increasing synthetic efficiency. mdpi.com Dual catalytic systems, such as those combining copper and palladium, have shown promise in controlling the regioselectivity of allylboration reactions of alkynes, which is crucial for building complex branched structures. acs.org The design of new ligands, which are molecules that bind to the metal center of a catalyst, is a key strategy. Electronically asymmetric ligands, for example, can help pre-organize reactants to achieve high selectivity. ethz.ch The goal is to develop catalytic systems that are not only highly selective but also work under mild conditions, are tolerant of various functional groups, and are environmentally benign. researchgate.net
Key Research Thrusts:
Dual-Catalyst Systems: Combining different metal catalysts to achieve transformations not possible with a single catalyst.
Advanced Ligand Design: Creating new ligands to precisely control the stereochemistry and regiochemistry of reactions. ethz.ch
Photocatalysis: Using light to drive chemical reactions, offering green and efficient synthetic routes. ims.ac.jp
Flow Chemistry: Implementing continuous flow systems for the safe, scalable, and efficient production of alkynones.
Exploration of Bio-Inspired Synthesis and Biocatalytic Approaches for Chiral Branched Alkynones
Nature provides a blueprint for highly selective chemical synthesis, and researchers are increasingly drawing inspiration from biological systems. This has led to the growth of bio-inspired synthesis and biocatalysis for producing chiral molecules, including branched alkynones. Chirality, or the "handedness" of a molecule, is critical in pharmaceuticals, where often only one enantiomer (mirror-image form) is active.
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity. nih.gov Enzymes like ketoreductases (KREDs), dehydrogenases, and lipases are being employed for the enantioselective reduction of ketones to produce chiral alcohols, which are precursors to chiral alkynones. georgiasouthern.edumagtech.com.cn These biocatalytic methods are considered "green chemistry" as they operate under mild conditions and are biodegradable. georgiasouthern.edu
Bio-inspired catalysis, on the other hand, involves designing synthetic catalysts that mimic the structure and function of enzymes. researchgate.net For example, peptide-based organocatalysts have been developed to induce chirality in complex molecular scaffolds. nih.gov
Future research in this domain will likely focus on:
Enzyme Engineering: Using techniques like directed evolution to create custom enzymes tailored for specific alkynone syntheses. researchgate.net
Whole-Cell Biocatalysis: Optimizing the use of microorganisms for more complex, multi-step syntheses. nih.gov
Tandem Catalysis: Combining biocatalysts with traditional chemical catalysts in one-pot reactions to streamline synthetic pathways. rsc.org
Mimicking Metalloenzymes: Developing synthetic catalysts that replicate the active sites of metal-containing enzymes for highly selective oxidations and other transformations. researchgate.net
Investigation of Branched Alkynones in Advanced Materials Science and Functional Molecule Design
The unique structural features of branched alkynones make them attractive building blocks for advanced materials and functional molecules. The rigid alkyne unit can be incorporated into polymers and other materials to control their structural properties. The ketone and the triple bond also serve as handles for further chemical modification, allowing for the design of molecules with specific functions.
Alkynes are already used in the synthesis of conjugated polymers, which have applications in electronics and photonics. The introduction of branching and other functional groups can tune the electronic and physical properties of these materials. Furthermore, the reactivity of the alkyne group, particularly in "click chemistry" reactions like the copper-catalyzed alkyne-azide cycloaddition (CuAAC), makes branched alkynones valuable for creating complex molecular architectures, such as those required in drug discovery and chemical biology. acs.org Bio-inspired synthesis approaches are also being explored for the fabrication of inorganic nanomaterials with complex structures for various applications. rsc.org
Potential applications and research areas include:
Functional Polymers: Creating polymers with tailored electronic, optical, or mechanical properties.
Molecular Scaffolds: Using branched alkynones as core structures for the synthesis of new pharmaceuticals and agrochemicals.
Self-Assembling Materials: Designing alkynone-containing molecules that can spontaneously form ordered structures like liquid crystals or gels.
Chemical Probes: Incorporating branched alkynones into molecules designed to study biological processes.
Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery in Alkynone Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical research is conducted, and the field of alkynone chemistry is no exception. AI and ML algorithms can analyze vast datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. researchgate.net
Key areas where AI and ML are making an impact:
Reaction Prediction: Predicting the major products and yields of unknown reactions. nih.gov
Catalyst Design: Identifying promising new catalyst structures for specific transformations. frontiersin.org
Retrosynthesis Planning: Automating the design of synthetic routes to complex molecules. engineering.org.cn
High-Throughput Screening: Integrating ML with robotic systems to rapidly test and optimize large numbers of reactions.
The synergy between AI, computational chemistry, and experimental work is expected to dramatically accelerate the pace of discovery in alkynone chemistry and beyond. acs.org
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-Methylhept-6-yn-2-one with high purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis should follow protocols emphasizing regioselective alkyne functionalization and ketone protection. Detailed experimental steps (e.g., solvent choices, catalyst loading, and reaction monitoring via TLC/GC-MS) must be documented to enable replication. Post-synthesis, purify via fractional distillation or column chromatography, and validate purity using melting point analysis and HPLC (>95% purity threshold). Replicate results across multiple batches to confirm reproducibility, adhering to standardized reporting formats for synthetic procedures .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O, ~1700–1750 cm⁻¹) and alkyne (C≡C, ~2100–2260 cm⁻¹) stretches.
- NMR : Use - and -NMR to resolve methyl groups (δ 1.0–1.5 ppm) and ketone/alkyne carbons.
- MS : Confirm molecular ion ([M]⁺) and fragmentation patterns.
Cross-validate results with computational methods (e.g., DFT for predicted spectral data) and reference databases like NIST Chemistry WebBook .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood due to volatile organic compound risks. Store in airtight containers away from oxidizers. For waste disposal, segregate organic solvents and consult institutional guidelines for hazardous chemical neutralization .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data for this compound be systematically resolved?
- Methodological Answer : Conduct a comparative analysis of experimental conditions (e.g., solvent polarity, temperature) affecting spectral shifts. Use error metrics (e.g., root-mean-square deviation) to quantify discrepancies. Cross-reference with high-resolution crystallographic data (if available) and computational simulations to validate assignments. Document unresolved ambiguities as limitations .
Q. What strategies are recommended for determining the crystal structure of this compound using X-ray crystallography?
- Methodological Answer : Grow single crystals via slow evaporation in nonpolar solvents (e.g., hexane). Collect diffraction data using a synchrotron source for high-resolution results. Refine structures with SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding networks. Validate against Cambridge Structural Database entries to confirm novelty .
Q. How can systematic reviews or meta-analyses be designed to synthesize conflicting data on the compound’s physicochemical properties?
- Methodological Answer : Define inclusion criteria (e.g., peer-reviewed studies with empirical data). Extract variables like logP, boiling point, and solubility. Use random-effects models to account for heterogeneity. Assess bias via funnel plots and sensitivity analyses. Report pooled estimates with confidence intervals, highlighting outliers and methodological inconsistencies .
Q. What statistical approaches are suitable for quantifying error propagation in quantitative analyses of this compound?
- Methodological Answer : Apply Monte Carlo simulations to model uncertainty from instrumental precision (e.g., HPLC calibration drift) and sampling variability. Calculate combined standard uncertainties using the Guide to the Expression of Uncertainty in Measurement (GUM). Present results as expanded uncertainties (k=2 for 95% confidence) .
Q. How can novel synthetic routes for this compound be validated against established methods?
- Methodological Answer : Compare yield, purity, and scalability metrics across methods. Use DOE (Design of Experiments) to optimize reaction parameters. Validate intermediates via in-situ FTIR or NMR kinetics. Publish full experimental details (e.g., in Supplementary Information) to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
